Cas no 842124-16-7 (3-(4-n-Butylphenyl)-1-propene)
3-(4-n-Butylphenyl)-1-propene Chemical and Physical Properties
Names and Identifiers
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- 3-(4-n-Butylphenyl)-1-propene
- 1-Allyl-4-butylbenzene
- DTXSID50373832
- 1-butyl-4-prop-2-enylbenzene
- 1-butyl-4-(prop-2-en-1-yl)benzene
- AKOS006346038
- 3-(4-(1-Butyl)phenyl)-1-propene
- 842124-16-7
- MFCD06201179
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- MDL: MFCD06201179
- Inchi: 1S/C13H18/c1-3-5-7-13-10-8-12(6-4-2)9-11-13/h4,8-11H,2-3,5-7H2,1H3
- InChI Key: IJCHLLYFYYRFAP-UHFFFAOYSA-N
- SMILES: C(C1C=CC(CC=C)=CC=1)CCC
Computed Properties
- Exact Mass: 174.140850574g/mol
- Monoisotopic Mass: 174.140850574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 0Ų
3-(4-n-Butylphenyl)-1-propene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022307-1g |
3-(4-n-Butylphenyl)-1-propene |
842124-16-7 | 97% | 1g |
£164.00 | 2022-03-01 | |
| Fluorochem | 022307-5g |
3-(4-n-Butylphenyl)-1-propene |
842124-16-7 | 97% | 5g |
£449.00 | 2022-03-01 | |
| TRC | N065965-250mg |
3-(4-n-Butylphenyl)-1-propene |
842124-16-7 | 250mg |
$ 255.00 | 2022-06-03 | ||
| TRC | N065965-500mg |
3-(4-n-Butylphenyl)-1-propene |
842124-16-7 | 500mg |
$ 425.00 | 2022-06-03 | ||
| abcr | AB166983-1 g |
3-(4-n-Butylphenyl)-1-propene; 97% |
842124-16-7 | 1g |
€266.40 | 2023-06-23 | ||
| abcr | AB166983-5 g |
3-(4-n-Butylphenyl)-1-propene; 97% |
842124-16-7 | 5g |
€651.80 | 2023-06-23 | ||
| A2B Chem LLC | AH52326-1g |
1-Allyl-4-butylbenzene |
842124-16-7 | 97% | 1g |
$375.00 | 2024-04-19 | |
| A2B Chem LLC | AH52326-2g |
1-Allyl-4-butylbenzene |
842124-16-7 | 97% | 2g |
$548.00 | 2024-04-19 | |
| A2B Chem LLC | AH52326-5g |
1-Allyl-4-butylbenzene |
842124-16-7 | 97% | 5g |
$1239.00 | 2024-04-19 | |
| Crysdot LLC | CD12026329-5g |
1-Allyl-4-butylbenzene |
842124-16-7 | 95+% | 5g |
$562 | 2024-07-24 |
3-(4-n-Butylphenyl)-1-propene Suppliers
3-(4-n-Butylphenyl)-1-propene Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 3-(4-n-Butylphenyl)-1-propene
3-(4-n-Butylphenyl)-1-propene: A Comprehensive Overview
3-(4-n-Butylphenyl)-1-propene is a compound with the CAS number 842124-16-7, which has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound is a derivative of propene, a simple olefin, and features a substituted phenyl group at the third position. The n-butyl group attached to the phenyl ring introduces interesting electronic and steric effects, making this compound a subject of interest in various fields, including organic synthesis, materials science, and pharmacology.
The synthesis of 3-(4-n-butylphenyl)-1-propene typically involves methods such as Friedel-Crafts alkylation or through the use of transition metal catalysts. Recent advancements in catalytic processes have enabled more efficient and selective syntheses, reducing side reactions and improving yield. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the carbon-carbon bonds in this compound, leveraging the versatility of transition metal chemistry.
One of the most promising applications of 3-(4-n-butylphenyl)-1-propene lies in its role as an intermediate in the synthesis of more complex organic molecules. Its structure serves as a versatile building block for constructing biologically active compounds, such as pharmaceutical agents and agrochemicals. Recent studies have highlighted its utility in synthesizing heterocyclic compounds, which are crucial components of many drug molecules due to their ability to interact with biological targets effectively.
In addition to its role in organic synthesis, 3-(4-n-butylphenyl)-1-propene has shown potential in polymer science. The compound's ability to undergo polymerization under specific conditions makes it a candidate for developing novel polymeric materials with tailored properties. For example, researchers have investigated its use in creating thermoplastic elastomers with improved mechanical strength and thermal stability, which could find applications in automotive and aerospace industries.
The electronic properties of 3-(4-n-butylphenyl)-1-propene also make it an attractive candidate for use in optoelectronic devices. Its conjugated system allows for efficient charge transport, which is essential for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have demonstrated that incorporating this compound into device architectures can enhance their performance metrics, such as luminous efficiency and power conversion efficiency.
From a pharmacological perspective, 3-(4-n-butylphenyl)-1-propene has been studied for its potential bioactivity. Researchers have explored its effects on various biological systems, including its ability to modulate enzyme activity and interact with cellular receptors. These studies have provided insights into its potential as a lead compound for drug development, particularly in areas such as anti-inflammatory and anti-cancer therapies.
In terms of environmental impact, the synthesis and application of 3-(4-n-butylphenyl)-1-propene are being evaluated for their sustainability. Efforts are underway to develop greener synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. For example, solvent-free reactions and the use of renewable feedstocks are being explored to enhance the eco-friendliness of this compound's production processes.
Looking ahead, the continued exploration of 3-(4-n-butylphenyl)-1-propene is expected to yield further breakthroughs across multiple disciplines. Its unique structure provides a platform for innovation in areas ranging from material science to medicinal chemistry. As research progresses, it is anticipated that this compound will play an increasingly important role in both academic research and industrial applications.
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